molecular formula C21H17N5O3S B2631825 Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate CAS No. 861634-72-2

Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate

Cat. No.: B2631825
CAS No.: 861634-72-2
M. Wt: 419.46
InChI Key: PDVZMFWDRGMHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Enzymatic Activity

Research in the field of medicinal chemistry has led to the synthesis of various 6-phenylpyrazolo[3,4-d]pyrimidones that exhibit specific inhibitory activity against cGMP specific (type V) phosphodiesterase, showing potential for therapeutic applications in treating conditions like hypertension. These compounds have demonstrated both enzymatic and cellular activity, along with notable in vivo oral antihypertensive activity, emphasizing their importance in drug discovery and development (Dumaitre & Dodic, 1996).

Cognitive Impairment and Neurodegenerative Diseases

Another area of significant interest is the development of phosphodiesterase 1 (PDE1) inhibitors, with derivatives like ITI-214 showing picomolar inhibitory potency. These compounds are under investigation for their potential in treating cognitive deficits associated with various central nervous system disorders, including schizophrenia and Alzheimer's disease. This represents a promising direction for addressing cognitive impairment linked to neurodegenerative and neuropsychiatric diseases, demonstrating the therapeutic potential of pyrazolo[3,4-d]pyrimidin derivatives (Li et al., 2016).

Antiviral and Antitumor Applications

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine analogs for antiviral activity have yielded compounds with activity against viruses like human cytomegalovirus and herpes simplex virus type 1. These findings underscore the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new antiviral agents (Saxena et al., 1990). Furthermore, novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties have been synthesized, offering insights into their structure and potential applications in medicinal chemistry, including antitumor activity (Li et al., 2012).

Biochemical Analysis

Biochemical Properties

Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate plays a significant role in biochemical reactions, particularly in the inhibition of key enzymes involved in cancer cell proliferation. This compound has been shown to interact with enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting their activity and thereby impeding cancer cell growth . Additionally, it interacts with topoisomerase II, an enzyme crucial for DNA replication and cell division, further contributing to its antiproliferative effects .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting cell signaling pathways such as the EGFR and VEGFR2 pathways . It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . Furthermore, it influences cellular metabolism by altering the expression of metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of EGFR and VEGFR2, preventing their activation and subsequent downstream signaling . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, the compound interacts with topoisomerase II, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, which ultimately results in DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in cancer cells, necessitating combination therapies to sustain its efficacy . Long-term studies have shown that the compound can induce lasting changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level do not significantly increase efficacy but do increase the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its therapeutic effects . The compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in reduced energy production and increased oxidative stress in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to albumin in the bloodstream, facilitating its distribution to various tissues . The compound’s localization within cells is influenced by its interactions with intracellular transporters, which direct it to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and exerts its effects . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific subcellular compartments and enhancing its therapeutic efficacy .

Properties

IUPAC Name

methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-29-21(28)14-7-9-15(10-8-14)25-18(27)12-30-20-17-11-24-26(19(17)22-13-23-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVZMFWDRGMHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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